molecular formula C30H50 B12101705 Urs-12(13)-ene

Urs-12(13)-ene

Cat. No.: B12101705
M. Wt: 410.7 g/mol
InChI Key: DGXIUFDVYPIXCI-UHFFFAOYSA-N
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Description

Urs-12(13)-ene is a naturally occurring triterpenoid compound found in various plant species. It belongs to the ursane-type triterpenes, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a pentacyclic ring system. This compound has garnered significant interest due to its potential therapeutic applications and its role in the biosynthesis of other important triterpenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urs-12(13)-ene typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of 2,3-oxidosqualene, which leads to the formation of the pentacyclic triterpene structure. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources or via microbial fermentation. Plants like Isodon japonicus are known to produce this compound, and extraction involves solvent extraction followed by chromatographic purification. Microbial fermentation using genetically engineered microorganisms that express the necessary enzymes for triterpene biosynthesis is another viable method.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced triterpenoid derivatives.

    Substitution: Substitution reactions can occur at various positions on the pentacyclic ring system, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in carbon tetrachloride.

Major Products:

    Oxidation: this compound-3-one.

    Reduction: this compound-3-ol.

    Substitution: Halogenated derivatives such as 3-bromo-urs-12(13)-ene.

Scientific Research Applications

Urs-12(13)-ene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and its biosynthetic pathways.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the production of natural products and as a bioactive compound in cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of Urs-12(13)-ene involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in inflammation and oxidative stress. For instance, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory response. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

    Olean-12-ene: Another pentacyclic triterpenoid with similar biological activities but different structural features.

    Lup-20(29)-ene: Known for its anti-inflammatory and anti-cancer properties, but with a different ring fusion pattern compared to Urs-12(13)-ene.

This compound stands out due to its specific structural characteristics and the breadth of its biological activities, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C30H50

Molecular Weight

410.7 g/mol

IUPAC Name

1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene

InChI

InChI=1S/C30H50/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h10,20-21,23-25H,9,11-19H2,1-8H3

InChI Key

DGXIUFDVYPIXCI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C

Origin of Product

United States

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